
Simvastatin acyl-b-D-glucuronide
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Overview
Description
Simvastatin acyl-β-D-glucuronide is a major phase II metabolite of simvastatin, a widely prescribed statin used to lower cholesterol by inhibiting HMG-CoA reductase (Ki = 0.2 nM) . Its chemical structure (C₃₁H₄₈O₁₂, molecular weight 612.71 g/mol) includes a β-D-glucuronic acid moiety conjugated to the carboxylic acid group of simvastatin via an ester bond . As a polar metabolite, it is primarily eliminated via hepatic and renal pathways, though detailed pharmacokinetic data (e.g., clearance, half-life) remain understudied. Storage conditions (-20°C) suggest instability at room temperature, a common trait among acyl glucuronides due to susceptibility to hydrolysis and intramolecular acyl migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Simvastatin acyl-β-D-glucuronide is synthesized through the glucuronidation of simvastatin acid. This process involves the conjugation of simvastatin acid with glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes . The reaction typically occurs in liver microsomes and requires the presence of UDP-glucuronic acid as a cofactor .
Industrial Production Methods
Industrial production of simvastatin acyl-β-D-glucuronide follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant UDP-glucuronosyltransferase enzymes to facilitate the glucuronidation reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Enzymatic Formation via UGT-Mediated Glucuronidation
Simvastatin acid (active form) undergoes glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs) to form simvastatin acyl-β-D-glucuronide:
textSimvastatin acid + UDP-glucuronic acid → Simvastatin acyl-β-D-glucuronide + UDP
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Key UGT isoforms : UGT1A1 and UGT1A3 are primary contributors .
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Kinetic parameters (human liver microsomes):
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Species variability : Dogs exhibit the highest intrinsic clearance (4.8 µL/min/mg), followed by rats (1.2 µL/min/mg) and humans (0.4 µL/min/mg) .
Non-Enzymatic Lactonization
The glucuronide spontaneously converts back to simvastatin lactone (inactive prodrug) via intramolecular cyclization:
textSimvastatin acyl-β-D-glucuronide → Simvastatin lactone + Glucuronic acid
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pH-dependent kinetics :
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Mechanism : Nucleophilic attack by the hydroxyl group of glucuronic acid on the acyl carbonyl, forming a tetrahedral intermediate that collapses to release the lactone .
Structural Determinants of Reactivity
The molecular structure of simvastatin acyl-β-D-glucuronide (C₃₁H₄₈O₁₂, MW 612.7 g/mol) facilitates its dual reactivity:
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Glucuronide attachment : The β-D-glucuronic acid is esterified at the carboxyl group of simvastatin acid .
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Lactone formation : The heptenoic acid side chain’s conformation enables rapid cyclization under physiological conditions .
Biological and Pharmacological Implications
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Hepatic recycling : Glucuronidation-lactonization equilibrium modulates simvastatin’s active/inactive forms, impacting lipid-lowering efficacy .
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Interspecies differences : Dogs excrete 20% of the dose as glucuronide and 10% as lactone in bile, whereas humans show slower lactonization due to lower UGT activity .
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Transporter interactions : Hepatic uptake via OATP1B1 influences intracellular glucuronide levels, potentially affecting toxicity risks .
Scientific Research Applications
Pharmacokinetic Studies
Simvastatin acyl-β-D-glucuronide is extensively utilized in pharmacokinetic studies to evaluate the metabolism and excretion pathways of simvastatin. Researchers have developed physiologically based pharmacokinetic (PBPK) models that incorporate this metabolite to predict concentration-time profiles in various tissues, particularly the liver and muscle . These models help assess the impact of genetic variations in drug transporters on the pharmacokinetics of simvastatin.
Study Focus | Key Findings |
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PBPK Modeling | Validated against clinical data; predicts liver/muscle tissue exposure . |
Transporter Function | Examines effects of OATP1B1 and BCRP genotypes on drug disposition . |
Drug Interaction Studies
The compound is crucial in understanding drug-drug interactions (DDIs) involving simvastatin. It aids in elucidating how other medications may influence the glucuronidation pathways, which can affect the efficacy and safety profile of simvastatin therapy. For instance, coadministration with inhibitors or inducers of metabolic enzymes can significantly alter plasma concentrations of simvastatin and its metabolites .
Toxicology Studies
Research has explored the potential hepatotoxic effects associated with simvastatin acyl-β-D-glucuronide. Its role in drug-induced liver injury is under investigation, as understanding these effects can guide safer prescribing practices and monitoring protocols for patients on statin therapy.
Biomarker Development
Simvastatin acyl-β-D-glucuronide serves as a potential biomarker for monitoring therapeutic compliance and effectiveness in patients undergoing treatment with simvastatin. Its levels can provide insights into the metabolic response to therapy and help tailor individualized treatment plans based on patient-specific factors .
Combination Therapy Research
A notable study investigated the effects of combining glibenclamide with simvastatin in alloxan-induced diabetic rats. This research highlighted that while simvastatin alone did not significantly reduce blood glucose levels, its combination with glibenclamide showed enhanced antihyperglycemic effects along with improvements in lipid profiles and antioxidant enzyme activities . The study underscores the importance of understanding how simvastatin acyl-β-D-glucuronide may influence therapeutic outcomes when combined with other medications.
Mechanism of Action
Simvastatin acyl-β-D-glucuronide exerts its effects by competitively inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, the enzyme responsible for the rate-limiting step in cholesterol biosynthesis . This inhibition leads to a reduction in intracellular cholesterol levels, which in turn induces the expression of low-density lipoprotein receptors and increases the uptake of low-density lipoprotein from the blood . The compound also affects the intracellular pool of isoprenoids, providing additional pleiotropic effects, such as anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Comparison with Similar Acyl Glucuronides
Enzymatic Interactions and Drug-Drug Interactions (DDIs)
Clopidogrel Acyl-β-D-glucuronide :
- Inhibits OATP1B1 (Ki = 0.1 µM) and CYP2C8 via time-dependent inactivation, impacting drugs like dasabuvir .
Candesartan Acyl-β-D-glucuronide :
- Competitively inhibits CYP2C8 (Ki = 7.12 µM) and acts as an OATP1B1/3 substrate, posing risks for paclitaxel co-administration .
Gemfibrozil Acyl Glucuronide :
- Forms covalent protein adducts in plasma (steady-state: 31.4 ng/mg protein) and tissues, with adduct half-lives mirroring albumin turnover (3.1 days) .
Simvastatin Acyl-β-D-glucuronide :
- Limited direct evidence on enzymatic interactions. However, simvastatin itself is an OATP1B1 substrate, suggesting its glucuronide may share transporter-mediated hepatic uptake .
Stability and Degradation Profiles
- Zomepirac Glucuronide : Rapid degradation at pH 7.4 (t₁/₂ = 27 min) due to acyl migration and hydrolysis .
- Mefenamic Acid Glucuronide : Exceptionally stable (t₁/₂ = 16.5 hours at pH 7.4), yet still forms albumin adducts .
- Fenoprofen Glucuronide: Exhibits stereoselective degradation; R-enantiomer degrades faster than S-enantiomer (t₁/₂ = 27 min vs. longer) .
- Simvastatin Acyl-β-D-glucuronide : Stability data unspecified, but storage at -20°C implies labile ester bonds typical of acyl glucuronides .
Protein Binding and Toxicity
- Gemfibrozil Acyl Glucuronide: Forms extensive plasma protein adducts (31.4 ng/mg protein) and demonstrates genotoxicity in vitro .
- Zomepirac Glucuronide : Binds irreversibly to albumin via Schiff base formation (imine linkage) rather than thiol displacement .
- Mefenamic Acid Glucuronide : Irreversible binding to albumin and renal proteins, linked to nephrotoxicity .
Clinical Implications
- Clopidogrel Acyl-β-D-glucuronide : Reduces dasabuvir exposure by 30% via CYP2C8 inhibition, necessitating dose adjustments .
- Candesartan Acyl-β-D-glucuronide : Increases paclitaxel AUC by 2-fold through CYP2C8 inhibition, requiring therapeutic monitoring .
- Simvastatin Acyl-β-D-glucuronide: Co-administration with dabigatran elevates dabigatran acylglucuronide levels (non-significant), suggesting weak interaction .
Data Tables
Table 1: Comparative Pharmacokinetic and Toxicological Profiles
Compound | Enzymatic Targets | CYP2C8 Inhibition (Ki) | Stability (t₁/₂ at pH 7.4) | Protein Adduct Formation | Genotoxicity |
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Simvastatin Acyl-β-D-Gluc. | OATP1B1 (inferred) | Not reported | Not reported | Likely (theoretical) | Not reported |
Clopidogrel Acyl-β-D-Gluc. | OATP1B1, CYP2C8 | Time-dependent | Not reported | Yes | Not reported |
Candesartan Acyl-β-D-Gluc. | OATP1B1/3, CYP2C8 | 7.12 µM (competitive) | Not reported | Not reported | Not reported |
Gemfibrozil Acyl Gluc. | CYP2C8 | Strong (IC₅₀ = 5 mM) | Stable in vivo | Yes (31.4 ng/mg) | DNA strand breaks |
Zomepirac Glucuronide | None reported | Not applicable | 27 min | Yes (Schiff base) | Not reported |
Table 2: Clinically Significant Drug Interactions
Acyl Glucuronide | Interacting Drug | Mechanism | Clinical Outcome |
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Clopidogrel Acyl-β-D-Gluc. | Dasabuvir | CYP2C8 inhibition | 30% reduction in AUC |
Candesartan Acyl-β-D-Gluc. | Paclitaxel | CYP2C8 inhibition | 2-fold increase in AUC |
Simvastatin Acyl-β-D-Gluc. | Dabigatran | Unknown | Non-significant increase |
Biological Activity
Simvastatin acyl-β-D-glucuronide is an important metabolite of simvastatin, a widely prescribed lipid-lowering drug that functions by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This article explores the biological activity of simvastatin acyl-β-D-glucuronide, focusing on its metabolic pathways, pharmacological effects, and implications for drug interactions.
Formation and Metabolism
Simvastatin acyl-β-D-glucuronide is produced through glucuronidation, primarily in the liver, via the action of UDP-glucuronosyltransferases (UGTs), particularly UGT1A3 and UGT2B7. The reaction involves the conjugation of the carboxylic acid group of simvastatin with glucuronic acid, resulting in the formation of this acyl glucuronide metabolite .
Key Characteristics:
- Molecular Formula: C31H48O12
- Formation Pathway: Enzymatic modification through liver microsomes or recombinant UGTs.
Pharmacokinetics and Drug Interactions
Simvastatin acyl-β-D-glucuronide has been shown to influence various metabolic enzymes and transporters, which can lead to significant drug-drug interactions. For example, it may affect the pharmacokinetics of other drugs metabolized by CYP enzymes, particularly CYP3A4, which plays a crucial role in the metabolism of several statins .
Comparative Metabolism
A comparative study highlighted that simvastatin undergoes glucuronidation and lactonization in human liver microsomes, with intersubject variability observed in metabolic clearance rates. The intrinsic clearance values for simvastatin were notably lower than those for atorvastatin and cerivastatin, suggesting species-specific differences in metabolism .
Case Study 1: Osteoblastic Differentiation
Research has indicated that simvastatin promotes cell metabolism and proliferation in human periodontal ligament (PDL) cells. In vitro studies demonstrated that low concentrations of simvastatin enhanced cell proliferation and osteoblastic differentiation. Key findings include:
- Alkaline Phosphatase (ALP) Activity: Increased dose-dependently with a peak effect at 10−8M.
- Calcium Content: Significant increase observed after 21 days of treatment .
Case Study 2: Genetic Variability in UGT1A Locus
A study investigated the genetic variability within the UGT1A locus and its association with the efficacy of simvastatin. Variants such as rs2003569 were linked to variations in lipid-lowering responses among different ethnic groups, emphasizing the importance of genetic factors in drug metabolism .
Comparative Analysis with Other Statins
The following table summarizes the properties of various acyl glucuronides formed from different statins:
Compound Name | Structure Type | Unique Features |
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Simvastatin acyl-β-D-glucuronide | Acyl Glucuronide | Influences metabolic enzyme interactions |
Atorvastatin acyl-β-D-glucuronide | Acyl Glucuronide | Higher potency as a cholesterol-lowering agent |
Rosuvastatin acyl-β-D-glucuronide | Acyl Glucuronide | Greater selectivity for HMG-CoA reductase |
Lovastatin acyl-β-D-glucuronide | Acyl Glucuronide | First statin introduced; less potent than others |
Pravastatin acyl-β-D-glucuronide | Acyl Glucuronide | Less lipophilic; primarily excreted unchanged |
Q & A
Basic Research Questions
Q. How can researchers ensure the stability of simvastatin acyl-β-D-glucuronide during sample collection and storage?
Stability is pH- and temperature-dependent, with hydrolysis and acyl migration occurring at non-optimal conditions. To mitigate degradation:
- Use acidified buffers (pH 2.5–3.0) during sample collection to inhibit hydrolysis .
- Store samples at -20°C in acidified conditions to prevent acyl migration and protein adduct formation .
- Avoid prolonged exposure to room temperature, as even short-term storage (e.g., 24 hours) can degrade the metabolite .
Q. What analytical methods are validated for quantifying simvastatin acyl-β-D-glucuronide in biological matrices?
- HPLC with UV/fluorescence detection : Separates the metabolite from its isomers and aglycone, with gradient elution on C8/C18 columns .
- LC-MS/MS : Provides higher specificity for low-concentration samples, using deuterated internal standards for accuracy .
- ELISA : Detects protein adducts formed via covalent binding, though cross-reactivity with other glucuronides requires validation .
Q. What are the primary metabolic pathways and excretion mechanisms for simvastatin acyl-β-D-glucuronide?
- Formed via hepatic UGT-mediated glucuronidation of simvastatin’s carboxylic acid moiety .
- Excreted into bile and urine, with enterohepatic recirculation contributing to prolonged systemic exposure .
- Hydrolyzes back to simvastatin in the gut, requiring careful pharmacokinetic modeling to distinguish parent-drug reabsorption .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on CYP2C8 inactivation by acyl glucuronides across enzyme sources (e.g., Supersomes vs. Bactosomes)?
Variations arise from differences in lipid composition, cytochrome P450 reductase activity, and nonspecific binding:
- Binding affinity : Measure spectral dissociation constants (Ks) to compare inhibitor-enzyme interactions (e.g., 0.41 μM in Bactosomes vs. 1.46 μM in Supersomes) .
- Inactivation kinetics : Use time- and concentration-dependent assays to calculate kinact and KI. For example, clopidogrel acyl-β-D-glucuronide showed kinact = 0.054 min⁻¹ and KI = 14 μM in Bactosomes but no activity in some Supersome lots .
- Include BSA (0.1% w/v) to reduce nonspecific binding and standardize free inhibitor concentrations .
Q. What methodologies assess the genotoxic potential of acyl glucuronides like simvastatin’s metabolite?
- M13 forward mutational assay : Detects DNA strand breaks and reduced transfection efficiency in phage DNA exposed to acyl glucuronides (e.g., ≥80% loss at 5 mM) .
- Plasmid nicking assays : Quantify strand breaks via agarose gel electrophoresis, comparing reactivity to endogenous glycosylating agents (e.g., glucose 6-phosphate) .
- Covalent DNA adduct detection : Use LC-MS to identify Schiff base adducts formed via nucleophilic substitution .
Q. How can decomposition pathways (hydrolysis vs. acyl migration) be characterized under physiological conditions?
- pH-controlled kinetic studies : Use HPLC-MS to track degradation products. For example, hydrolysis dominates at pH ≤4.0 and ≥10.0, while acyl migration peaks at pH 7.4–9.0 .
- Isotope-labeling : Introduce deuterium at the glucuronide’s anomeric carbon to trace isomerization pathways .
- Stability-indicating assays : Validate methods to distinguish intact glucuronide from its β-isomers and aglycone .
Q. What experimental designs differentiate competitive vs. noncompetitive CYP2C8 inhibition by acyl glucuronides?
- Dixon plots : Analyze inhibition modes by plotting 1/velocity vs. inhibitor concentration. For example, candesartan acyl-β-D-glucuronide showed competitive inhibition (Ki = 7.1 μM), while the parent drug was noncompetitive .
- IC50 shift assays : Preincubate with NADPH to identify time-dependent inactivation (TDI). Clopidogrel acyl-β-D-glucuronide caused TDI (72% inhibition in HLMs), while candesartan’s metabolite did not .
Tables for Key Parameters
Properties
Molecular Formula |
C31H48O12 |
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Molecular Weight |
612.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24-,25-,26+,27-,29+/m0/s1 |
InChI Key |
PBLYTKVVBICSHZ-DBGCAFMXSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)C |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C |
Origin of Product |
United States |
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